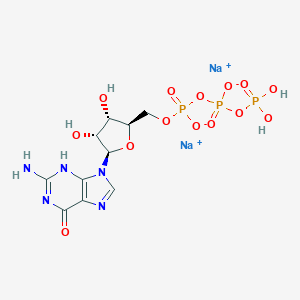

グアノシン5'-トリリン酸二ナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

グアノシン5'-トリホスフェートは、さまざまな生物学的プロセスにおいて重要な役割を果たすプリンヌクレオシド三リン酸です。これは、転写過程におけるRNA合成に必要な構成要素の一つです。グアノシン5'-トリホスフェートの構造は、リボース糖にリン酸基が追加されたグアノシンヌクレオシドに似ています .

科学的研究の応用

作用機序

グアノシン5'-トリホスフェートは、代謝反応におけるエネルギー源または基質の活性化因子として機能します。これは、タンパク質合成と糖新生に関与しており、これらのプロセスに必要なエネルギーを提供します . シグナル伝達において、グアノシン5'-トリホスフェートはGタンパク質を活性化し、次にキナーゼカスケードやセカンドメッセンジャー機構を含むさまざまな細胞内経路をトリガーします .

類似の化合物との比較

グアノシン5'-トリホスフェートは、アデノシン三リン酸、シチジン三リン酸、ウリジン三リン酸などの他のヌクレオシド三リン酸に似ています。これは、Gタンパク質の活性化における特定の役割とRNA合成への関与においてユニークです . グアノシン5'-トリホスフェートの合成と加水分解の際に中間体となるグアノシン5'-モノホスフェートとグアノシン5'-ジホスフェートなどの類似の化合物があります .

生化学分析

Biochemical Properties

Guanosine 5’-triphosphate disodium salt is a key substrate in the biosynthesis of DNA and RNA enzymes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for RNA polymerases and a wide range of GTPase including G-protein coupled receptor (GPCR) GTPases and cell signaling and cycling associated guanine nucleotide exchange factors (GEF) .

Cellular Effects

Guanosine 5’-triphosphate disodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it enhances myoblast differentiation in mouse cells .

Molecular Mechanism

At the molecular level, Guanosine 5’-triphosphate disodium salt exerts its effects through several mechanisms. It serves as a G protein signaling activator, triggering a cascade of intracellular events . It also acts as a high-energy precursor for mononucleotide units in the enzymatic biosynthesis of DNA and RNA enzymes .

Metabolic Pathways

Guanosine 5’-triphosphate disodium salt is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

準備方法

合成経路と反応条件: グアノシン5'-トリホスフェートは、いくつかの方法で合成できます。一般的な方法の1つは、グアノシン5'-モノホスフェートのモルフォリドをピリジン中で27℃でビス-(トリブチルアンモニウム)ピロリン酸と反応させる方法です。この反応は、4つの連続したステップを経て進行し、グアノシン5'-トリホスフェート、グアノシン5'-ジホスフェート、およびグアノシン5'-モノホスフェートが生成されます . 別の方法には、グアノシン5'-モノホスフェートの酵素的リン酸化、続いてイオン交換クロマトグラフィーによる精製が含まれます .

工業的生産方法: グアノシン5'-トリホスフェートの工業的生産は、通常、大規模な酵素的リン酸化とそれに続く精製プロセスを含みます。高い純度レベルを実現するために、イオン交換クロマトグラフィーが一般的に使用されます .

化学反応の分析

反応の種類: グアノシン5'-トリホスフェートは、加水分解、リン酸化、タンパク質との相互作用など、さまざまな化学反応を起こします。シグナル伝達プロセス中にGTPaseによってグアノシンジホスフェートに加水分解されます .

一般的な試薬と条件: グアノシン5'-トリホスフェートを含む反応に使用される一般的な試薬には、ビス-(トリブチルアンモニウム)ピロリン酸、ピリジン、およびGTPaseなどのさまざまな酵素が含まれます . これらの反応の条件は、通常、最適な活性を確保するために特定の温度とpHレベルを伴います。

生成される主な生成物: グアノシン5'-トリホスフェートの加水分解によって生成される主な生成物には、グアノシンジホスフェートと無機リン酸があります。これらの生成物は、細胞シグナル伝達とエネルギー伝達において重要な役割を果たしています .

類似化合物との比較

Guanosine-5’-triphosphate is similar to other nucleoside triphosphates such as adenosine triphosphate, cytidine triphosphate, and uridine triphosphate. it is unique in its specific role in activating G-proteins and its involvement in RNA synthesis . Other similar compounds include guanosine 5’-monophosphate and guanosine 5’-diphosphate, which are intermediates in the synthesis and hydrolysis of guanosine-5’-triphosphate .

特性

CAS番号 |

56001-37-7 |

|---|---|

分子式 |

C10H14N5Na2O14P3 |

分子量 |

567.14 g/mol |

IUPAC名 |

disodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChIキー |

FIZIYLKEXVIRHJ-LGVAUZIVSA-L |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

異性体SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |

正規SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |

物理的記述 |

Solid |

同義語 |

GUANOSINE-5'-TRIPHOSPHORIC ACID, DISODIUM; GUANOSINE 5'-TRIPHOSPHORIC ACID DISODIUM SALT; GUANOSINE-5'-TRIPHOSPHATE NA2-SALT; GUANOSINE-5'-TRIPHOSPHATE DISODIUM; GUANOSINE-5'-TRIPHOSPHATE DISODIUM SALT; GTP, NA2H2; GTP; GTP, 2NA |

製品の起源 |

United States |

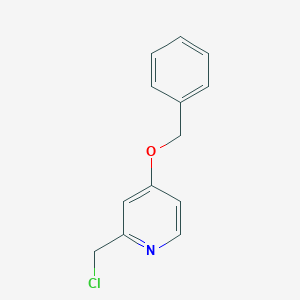

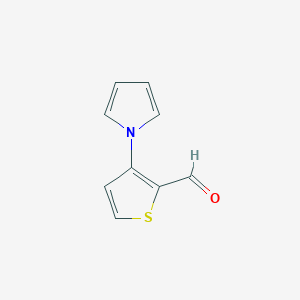

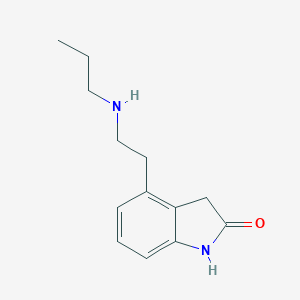

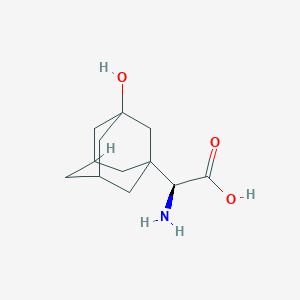

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。